Product packaging for 8-Methylimidazo[1,2-b]pyridazine(Cat. No.:)

8-Methylimidazo[1,2-b]pyridazine

Cat. No.: B13678351
M. Wt: 133.15 g/mol
InChI Key: FCVRKYKSYHRZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methylimidazo[1,2-b]pyridazine is a derivative of the privileged imidazo[1,2-b]pyridazine scaffold, a nitrogen-rich bicyclic structure widely recognized in medicinal chemistry for its excellent physicochemical properties and broad therapeutic potential . This specific methyl-substituted analog serves as a valuable building block for researchers developing novel bioactive molecules. The core scaffold is noted for its excellent druggable properties, including improved solubility and the ability to form strong hydrogen bond interactions with biological targets, making it an ideal candidate for bioisosteric replacement strategies in drug design . As a key intermediate, this compound is of significant interest in multiple drug discovery domains. The imidazo[1,2-b]pyridazine core has demonstrated potent activity in oncology research, particularly as a scaffold for designing kinase inhibitors . Furthermore, this chemotype has shown promise in developing agents for neuropathic diseases, metabolic disorders, and as antibacterials, especially against Mycobacterium tuberculosis . Its structural features also make it a candidate for use in radiopharmaceuticals and the diagnosis of neurodegenerative disorders . The methyl group at the 8-position offers a site for further functionalization, allowing medicinal chemists to fine-tune the molecule's electronic properties, lipophilicity, and overall binding affinity to target proteins. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B13678351 8-Methylimidazo[1,2-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

8-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3/c1-6-2-3-9-10-5-4-8-7(6)10/h2-5H,1H3

InChI Key

FCVRKYKSYHRZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN2C1=NC=C2

Origin of Product

United States

Synthetic Methodologies for 8 Methylimidazo 1,2 B Pyridazine and Its Derivatives

General Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Core

The imidazo[1,2-b]pyridazine scaffold is a crucial heterocyclic nucleus found in various biologically active molecules. nih.gov Its synthesis is primarily achieved through several key strategies, including cyclization and condensation reactions.

Cyclization Reactions for Core Formation

Cyclization reactions represent a fundamental approach to constructing the imidazo[1,2-b]pyridazine core. A prevalent method involves the reaction of an appropriate aminopyridazine with a suitable partner that provides the necessary carbon atoms to form the imidazole (B134444) ring. For instance, the condensation of 3-aminopyridazines with α-haloketones is a classic and effective strategy. researchgate.net

Another notable cyclization approach is the copper-catalyzed oxidative cyclization. This method utilizes haloalkynes and has been successfully employed for the synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines. researchgate.net

Furthermore, intramolecular cyclization strategies have been developed. For example, palladium-catalyzed intramolecular C-H amination of N-(3-bromopyridin-2-yl)azaheteroarylamines can lead to the formation of the fused ring system. researchgate.net

A distinct approach involves the 1,3-dipolar cycloaddition of mesoionic oxazolo-pyridazinones with acetylenic dipolarophiles. nih.gov This reaction proceeds through a tricyclic intermediate which then eliminates carbon dioxide to yield pyrrolo[1,2-b]pyridazines, a related but different heterocyclic system. nih.gov However, the initial step involving the formation of the mesoionic compound from a pyridazinone acid is a key transformation in this synthetic sequence. nih.gov

Condensation Reactions with Amino-pyridazines

Condensation reactions are a cornerstone in the synthesis of the imidazo[1,2-b]pyridazine core. The most common and widely utilized method is the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govumich.edu This reaction typically proceeds under mild basic conditions, using a base such as sodium bicarbonate. nih.gov The presence of a halogen on the pyridazine (B1198779) ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov

For example, the condensation of 3-amino-6-chloropyridazine (B20888) with chloroacetone (B47974) is a direct method to produce 6-chloro-2-methylimidazo[1,2-b]pyridazine (B77018). umich.edu The versatility of this approach allows for the introduction of various substituents on both the imidazole and pyridazine rings by selecting appropriately substituted starting materials.

The reaction of 3-amino-6-(phenylthio)pyridazine (B1279446) with 1-bromopinacolone (B42867) is another example of this condensation strategy, leading to the formation of 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu

Multi-Component Reactions in Imidazo[1,2-b]pyridazine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-b]pyridazines from simple starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, and its principles can be extended to the synthesis of related fused heterocyclic systems. researchgate.netbeilstein-journals.org

The GBB reaction involves the condensation of an aminoazine, an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org While much of the recent literature focuses on imidazo[1,2-a]pyridines, the application of this methodology to 3-aminopyridazines allows for the direct synthesis of the imidazo[1,2-b]pyridazine core. researchgate.net This reaction is often catalyzed by an acid and can be performed in various solvents, including environmentally friendly "green" solvents like eucalyptol. researchgate.net The GBB reaction has been successfully used to create libraries of imidazo[1,2-a]pyridines and related heterocycles with potential biological activities. researchgate.netbohrium.com

Strategies for Targeted Methylation of the Imidazo[1,2-b]pyridazine Nucleus, Including at the 8-Position

Introducing a methyl group at specific positions of the imidazo[1,2-b]pyridazine nucleus is a key step in the synthesis of many derivatives, including the titular compound, 8-Methylimidazo[1,2-b]pyridazine. This can be achieved either by starting with a pre-methylated precursor or by direct methylation of the heterocyclic core.

One of the most straightforward methods to obtain a C2-methylated imidazo[1,2-b]pyridazine is to use a methylated reagent during the initial condensation reaction. For instance, the reaction of 3-aminopyridazine with chloroacetone directly yields 2-methylimidazo[1,2-b]pyridazine. researchgate.net

Targeting the 8-position for methylation often requires a multi-step synthetic sequence. One reported strategy involves the synthesis of a tricyclic intermediate which, upon further reaction, can lead to a methylated product. For example, a synthetic route towards haspin inhibitors involved the creation of an intermediate that was then used to produce 5-Chloro-2-methyl-7,8-dihydro-6H-9-oxa-1,3a,4-triaza-cyclopenta[a]naphthalen-5-ol, which contains a methyl group on the imidazo[1,2-b]pyridazine core. epo.org

Direct methylation of the formed imidazo[1,2-b]pyridazine ring system can be challenging due to the potential for multiple reactive sites. However, specific functional groups can direct methylation to a desired position. For instance, in a series of Tyk2 JH2 inhibitors, a methylamino group was present at the C8 position. nih.gov This was achieved by displacement of a halogen at the 8-position with methylamine. nih.gov

The following table summarizes some examples of methylated imidazo[1,2-b]pyridazine derivatives and the synthetic strategies employed.

Compound NamePosition of Methyl GroupSynthetic StrategyReference
2-Methylimidazo[1,2-a]pyridine (B1295258)2Condensation of 2-aminopyridine (B139424) with chloroacetone researchgate.net
5-Chloro-2-methyl-7,8-dihydro-6H-9-oxa-1,3a,4-triaza-cyclopenta[a]naphthalen-5-ol2Multi-step synthesis involving a tricyclic intermediate epo.org
8-Methylamino-imidazo[1,2-b]pyridazine derivative8Nucleophilic displacement of an 8-halo substituent with methylamine nih.gov
6-Chloro-3-methylimidazo[1,2-b]pyridazine (B159489)3Use of a methylated precursor in the initial synthesis google.com

Advanced Functionalization and Derivatization Techniques for this compound Analogues

Once the this compound core is synthesized, further modifications are often necessary to explore structure-activity relationships and develop compounds with desired properties. A variety of advanced functionalization and derivatization techniques are employed for this purpose.

A review of the literature highlights the extensive use of metal-catalyzed cross-coupling reactions for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net These reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings, allow for the introduction of a wide range of substituents at various positions of the heterocyclic ring. researchgate.net

Halogenation and Subsequent Substitutions

Halogenation of the imidazo[1,2-b]pyridazine nucleus provides a versatile handle for further derivatization through subsequent substitution reactions. The introduction of a halogen atom, typically bromine or chlorine, creates a reactive site for cross-coupling reactions or nucleophilic aromatic substitution.

For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine can be followed by halogenation with bromine or iodine to yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides. researchgate.net These trihalides can then be converted to the corresponding halides. researchgate.net

In the context of imidazo[1,2-b]pyridazines, a common strategy involves the synthesis of a halo-substituted core, which is then used as a precursor for further modifications. For example, 6,8-dichloroimidazo[1,2-b]pyridazine (B3086678) can undergo selective nucleophilic substitution at the C8 position. researchgate.net The remaining halogen at the C6 position can then be subjected to a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group. researchgate.net

Another example involves the selective displacement of an 8-bromo substituent of an imidazo[1,2-b]pyridazine derivative with an amine, followed by a Suzuki-Miyaura reaction at a different position. researchgate.net This sequential functionalization allows for the controlled synthesis of highly substituted and complex analogues.

The following table provides examples of halogenated imidazo[1,2-b]pyridazine derivatives and their subsequent transformations.

Halogenated IntermediateSubsequent ReactionFunctionalized ProductReference
6,8-Dichloroimidazo[1,2-b]pyridazineNucleophilic substitution at C8, then Suzuki-Miyaura at C6Disubstituted imidazo[1,2-b]pyridazine researchgate.net
8-Bromo-imidazo[1,2-b]pyridazine derivativeNucleophilic displacement with an amine, then Suzuki-Miyaura8-Amino-substituted imidazo[1,2-b]pyridazine researchgate.net
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideNot applicable (final product)3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of the imidazo[1,2-b]pyridazine scaffold, which is inherently electron-deficient. This reactivity allows for the displacement of good leaving groups, typically halogens, from the pyridazine ring by a variety of nucleophiles. The substitution reactions are central to organic chemistry, proceeding through a well-established addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov For these substitutions to occur, the aromatic ring is typically activated by electron-withdrawing groups. nih.gov

The pyridazine ring within the imidazo[1,2-b]pyridazine system is suitably activated for such transformations. nih.gov The presence of a halogen at the 6-position, such as in 6-chloro-8-methylimidazo[1,2-b]pyridazine, provides a key handle for introducing new functionalities. A practical example involves the reaction of 6-chloro-2-methylimidazo[1,2-b]pyridazine with thiophenol. umich.edu In this synthesis, sodium ethoxide is used to generate the thiophenolate anion, which then displaces the chloride ion on the pyridazine ring, yielding 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu This reaction is typically performed in a sealed vessel under heat to ensure completion. umich.edu

Furthermore, nitrogen-based nucleophiles are commonly employed. Synthetic schemes often depict the displacement of a chlorine or fluorine atom from the core scaffold by various amines to produce amin-substituted derivatives. google.com The reactivity order of halide leaving groups in SNAr reactions is generally F > Cl ≈ Br > I, which is evidence for a mechanism where the rate-controlling step is the initial addition of the nucleophile. nih.govrsc.org The introduction of a halogen on the pyridazine ring is not only useful for subsequent SNAr reactions but can also be critical for the successful formation of the initial imidazo[1,2-b]pyridazine ring system itself. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the synthesis and functionalization of imidazo[1,2-b]pyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Among these, the Suzuki-Miyaura coupling is frequently utilized due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters. nih.govgoogle.com

The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition of an organohalide to a Palladium(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A representative application is the synthesis of 6-substituted-8-methylimidazo[1,2-b]pyridazine derivatives. google.com For instance, 6-chloro-3-methylimidazo[1,2-b]pyridazine can be coupled with an appropriately substituted boronic acid, such as (1-(3,3-dimethylbutyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid. google.com This reaction is typically catalyzed by a palladium complex like Pd(dppf)Cl2 in the presence of a base, such as potassium carbonate, in a suitable solvent mixture like acetonitrile (B52724) and water at elevated temperatures. google.com

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

Reactant A Reactant B Catalyst Base Product
6-Chloro-3-methylimidazo[1,2-b]pyridazine (1-(3,3-dimethylbutyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid Pd(dppf)Cl2 Potassium Carbonate 1-(3,3-dimethylbutyl)-4-(3-methylimidazo[1,2-b]pyridazin-6-yl)pyridin-2(1H)-one

This table is based on the synthetic procedure described in patent literature. google.com

The scope of cross-coupling reactions extends beyond Suzuki-Miyaura to include Stille, Sonogashira, Heck, and Negishi reactions, providing access to a wide range of structural motifs. researchgate.net The development of specialized ligands, such as SPhos and XPhos, has been crucial for achieving high yields and functional group tolerance, particularly with less reactive chloro-substrates and nitrogen-rich heterocycles. nih.govacs.org Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction, is also employed to form C-N bonds, for example, by coupling an aminopyridone with a halo-imidazo[1,2-b]pyridazine derivative. nih.gov

C-H Activation and Direct Functionalization

Direct C-H activation and functionalization have emerged as a highly efficient and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov This approach allows for the direct formation of new bonds at otherwise unreactive C-H sites. For the imidazo[1,2-b]pyridazine core and related systems, transition-metal-catalyzed C-H activation has been developed for C-arylation, C-benzylation, and C-alkylation. researchgate.net

In the related imidazo[1,2-a]pyridine series, the nitrogen atom at position 1 of the imidazole ring often acts as a directing group, facilitating metal coordination and promoting selective functionalization at the ortho C-H bond of a substituent at the 2-position. nih.gov This directing effect guides the catalyst to a specific site, enabling precise modification. While detailed examples specifically for the 8-methyl derivative are part of broader studies, the principles are applicable across the class. researchgate.netrsc.org These methods provide a powerful pathway for the late-stage functionalization of the imidazo[1,2-b]pyridazine scaffold, allowing for the rapid generation of analogues.

Introduction of Solubilizing and Modulating Moieties (e.g., via Mannich Reactions)

The introduction of specific functional groups to modulate physicochemical properties, such as solubility, is a critical aspect of medicinal chemistry. While the Mannich reaction is a classic method for introducing aminomethyl groups, other strategies are also prevalent for modifying the imidazo[1,2-b]pyridazine scaffold.

For instance, functionalized side chains can be installed at the 3-position of the imidazole ring. One reported method is the synthesis of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives, which introduces a flexible, sulfur-containing linker. nih.gov Although not a Mannich reaction, this modification serves a similar purpose of adding a functionalized moiety at a key position.

Process Development and Scalable Synthesis Approaches for this compound Intermediates

The development of robust and scalable synthetic routes is essential for producing larger quantities of this compound and its derivatives for extensive evaluation. Process development focuses on creating efficient, safe, and cost-effective syntheses.

A cornerstone of many syntheses is the initial construction of the bicyclic imidazo[1,2-b]pyridazine core. A common and scalable approach involves the condensation of a 3-aminopyridazine derivative, such as 3-amino-6-chloropyridazine, with an α-haloketone. nih.govumich.edu This cyclization provides the foundational scaffold upon which further complexity is built.

For more advanced intermediates, multi-step sequences are designed for scalability. Patent literature often provides insight into these developed processes. For example, a synthetic campaign might start with a 6-chloro-imidazo[1,2-b]pyridazine, perform a Suzuki coupling to add a substituent at the 6-position, followed by bromination of the imidazole ring at the 3-position, and then conduct a second, different coupling reaction at this new site. google.com This sequential functionalization allows for the controlled construction of complex target molecules.

A key strategy in process development is the use of stable, advanced intermediates that can be prepared and purified on a large scale. For example, the hydrolysis of an ester-containing imidazo[1,2-b]pyridazine to its corresponding carboxylic acid creates a versatile intermediate. nih.gov This carboxylic acid can then be coupled with a wide variety of amines using standard peptide coupling reagents like BOP to generate a library of amide derivatives in a divergent fashion. nih.gov The ability to execute these final steps on a multi-gram scale demonstrates a developed and scalable process. nih.gov

Structure Activity Relationship Sar of 8 Methylimidazo 1,2 B Pyridazine Analogues

Influence of Substituent Position and Chemical Nature on Biological Profiles

The biological profiles of 8-methylimidazo[1,2-b]pyridazine analogues are profoundly influenced by the placement and characteristics of various substituents on the core structure. Iterative modifications at different positions of the imidazo[1,2-b]pyridazine (B131497) scaffold have been instrumental in enhancing cellular potency and selectivity. rsc.org

Role of Methylation at the 8-Position and Other Core Sites (e.g., C2, C3, C6, C7) on Efficacy and Selectivity

While the prompt specifies the 8-methyl group, SAR studies often explore methylation and other substitutions at various positions to optimize activity.

C2 Position : In related imidazopyridine cores, the elimination of a methyl group at the C2 position has been shown to significantly reduce antagonist activity, highlighting its importance for the core structure's interaction with its target. nih.gov

C3 Position : Structure-activity relationship studies at the C3 position have led to the identification of highly potent and selective Tyk2 JH2 inhibitors. nih.gov

C6 Position : The C6 position is critical for activity. Bulky aromatic groups like 6-phenylthio, when positioned close to the imidazo[1,2-b]pyridazine core, can have a detrimental effect on activity against certain targets like Mycobacterium tuberculosis. flinders.edu.au In contrast, for Tyk2 inhibitors, substitution at the C6 position with anilino-based groups has been a key area of modification to improve metabolic stability. nih.gov

Effects of Heteroaromatic Ring Substitutions and Bioisosteric Replacements (e.g., Pyridyl vs. Phenyl, Indolin-2-one for Indazole)

The substitution of phenyl rings with various heteroaromatic rings is a common strategy to modulate the properties of these compounds.

Pyridyl vs. Phenyl : In a series of Tyk2 inhibitors, replacing a phenyl group with a pyridyl group on a substituent attached to the C6 position was found to significantly enhance Caco-2 permeability. nih.gov This improvement is attributed to the pyridyl group's ability to form intramolecular hydrogen bonds. nih.gov However, the addition of a fluorine atom to this pyridyl ring can disrupt coplanarity and reduce this permeability. nih.gov For antitubercular derivatives, the most active compounds featured a phenyl group at the C2 position with fluoro substituents. flinders.edu.au

Other Heteroaromatic Rings : The exploration of other heteroaromatic rings, such as pyrimidyl and pyridazinyl, on the pyridone ring of Tyk2 inhibitors provided comparable activity and liver microsomal stability to their pyridyl counterparts, though with lower to moderate Caco-2 permeability. nih.gov

The following table summarizes the effects of different heteroaromatic substitutions on the Caco-2 permeability of Tyk2 JH2 inhibitors. nih.gov

Compound ReferenceN1-Heteroaryl on Pyridone RingCaco-2 Permeability (nm/s)
6e 2-pyridylHigh
6h 2-pyridyl (with modification)High
6i 2-pyridyl (with modification)High
6j 6"-F on pyridine59
6k PyrimidylLow to Moderate
6l PyridazinylLow to Moderate

Impact of Diverse Functional Groups (e.g., Carbamates, Sulfamoylalkyloxy, Phenylthio, Aralkylthiomethyl, Morpholine (B109124), Piperazine) on Target Interaction

The introduction of diverse functional groups is a key strategy in fine-tuning the pharmacological profile of this compound derivatives. The nature of these groups can significantly affect how the molecule interacts with its biological target. nih.gov

Phenylthio and Sulfones : In the context of antitubercular activity, thioethers at the C6 position, such as a phenylthio group, were synthesized. flinders.edu.au These were further oxidized to the corresponding sulfones. This modification was explored with the reasoning that S-oxidation might occur in vivo, and the resulting sulfones, being less lipophilic, could offer insights into the mode of action and improve physicochemical properties. flinders.edu.au

Benzyl-heteroatom Moieties : For antitubercular compounds, the most active derivatives included a benzyl-heteroatom moiety at the C6 position, combined with a fluoro-substituted phenyl group at C2 and a methoxy (B1213986) function at C3. flinders.edu.au

Piperazine (B1678402) : A piperazine group is a common feature in many kinase inhibitors. In one instance, a potent dual PI3K/mTOR inhibitor based on an imidazo[1,2-a]pyridine (B132010) scaffold incorporated a 4-methylpiperazin-1-yl)ethyl group. nih.gov The N-demethylated piperazine precursor was crucial for radiolabeling studies. nih.gov

Stereochemical Considerations in Activity and Receptor Binding

Stereochemistry plays a crucial role in the activity and binding of these analogues to their receptors. The specific three-dimensional arrangement of atoms can lead to significant differences in potency.

In the development of Tyk2 JH2 inhibitors, the introduction of a fluorocyclopropyl group at the C3 position demonstrated the importance of stereochemistry. The enantiomeric (1R,2S)-2-fluorocyclopropyl group was identified as the optimal substituent for this position. nih.gov This specific stereoisomer enhanced the affinity for Tyk2 JH2 by fourfold, with the resulting inhibitor exhibiting a Ki of 0.086 nM. nih.gov This improvement in enzymatic potency directly translated to a similar level of enhancement in its cellular and whole blood assay activities. nih.gov This highlights how a single chiral center can profoundly impact the molecule's interaction with the binding site of the target protein.

The table below shows the enhanced potency of the compound with the specific stereoconfiguration. nih.gov

Compound ReferenceR² Substituent at C3Tyk2 JH2 Kᵢ (nM)Fold Improvement
ComparatorInitial Group~0.3441x
6 (1R,2S)-2-fluorocyclopropyl0.0864x

Rational Design Principles for Optimizing Potency and Selectivity in this compound Derivatives

The optimization of this compound derivatives relies on rational design principles, integrating structural biology, computational modeling, and iterative chemical synthesis.

A key strategy involves the iterative modification of each substituent on the imidazo[1,2-b]pyridazine scaffold to systematically improve cellular potency while maintaining or enhancing selectivity for the desired target. rsc.org For instance, in the pursuit of selective Tyk2 inhibitors, researchers identified an initial hit compound and then systematically altered substituents to boost potency and selectivity over other kinases. rsc.org

Another critical design principle is scaffold hopping, which has been employed to develop novel second-generation TRK inhibitors using the imidazo[1,2-b]pyridazine core. nih.govresearchgate.net This approach led to the discovery of compounds that could potently inhibit both wild-type TRK and clinically relevant resistant mutants. nih.govresearchgate.net For example, compound 15m emerged as a promising lead, potently inhibiting TRKWT, TRKG595R, and TRKG667C with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov

Furthermore, addressing off-target effects is a crucial aspect of rational design. In the development of Tyk2 inhibitors, phosphodiesterase 4 (PDE4) was identified as a potential off-target liability. rsc.org By analyzing X-ray co-crystal structures of representative ligands bound to both Tyk2 and PDE4, researchers could identify selectivity vectors. rsc.org Elaboration along these vectors allowed for the design of new analogues with significantly improved selectivity for Tyk2 JH2 over PDE4. rsc.org

These principles demonstrate a multifaceted approach to drug design, combining empirical SAR studies with structure-based insights to create highly potent and selective drug candidates.

Preclinical Biological Activities and Pharmacological Evaluation of 8 Methylimidazo 1,2 B Pyridazine Derivatives

Anticancer Applications of Imidazo[1,2-b]pyridazine (B131497) Analogues

The imidazo[1,2-b]pyridazine nucleus is a key component in the design of novel anticancer agents, with research highlighting its role in the development of potent kinase inhibitors. nih.gov

Derivatives of imidazo[1,2-b]pyridazine have demonstrated inhibitory activity against a wide array of protein kinases implicated in cancer progression. The versatility of this scaffold allows for substitutions at various positions, which dictates its potency and selectivity. verixiv.org

Transforming Growth Factor-β Activated Kinase (TAK1): Recent studies have identified TAK1 as a therapeutic target in multiple myeloma. google.com A series of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines have been shown to inhibit TAK1 at nanomolar concentrations. For instance, compound 26 from this series inhibits TAK1 with an IC₅₀ of 55 nM, proving more potent than the known TAK1 inhibitor, takinib (B611130) (IC₅₀ of 187 nM), under similar conditions. verixiv.orggoogle.com

Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in B cell signaling pathways, making it an attractive target for B cell malignancies. frontiersin.org Research has led to the discovery of compound 22 , an imidazo[1,2-b]pyridazine derivative, as a potent and highly selective irreversible inhibitor of BTK. frontiersin.org It exhibits a BTK IC₅₀ value of 1.3 nM and demonstrates excellent selectivity when screened against a panel of 310 other kinases. frontiersin.orgnih.gov The covalent bond formation with the Cysteine 481 residue of BTK is a key feature of its mechanism, as its activity is significantly reduced against the BTK C481S mutant. nih.gov

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): Selective inhibitors of DYRK1A are of interest for treating cancer and other diseases. nih.govnih.gov Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective DYRK1A inhibitors. nih.govnih.govnih.gov For example, compound 17 was identified as a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. nih.govnih.gov Further rational design, guided by X-ray crystallography, led to compound 29 , which showed improved selectivity over related CLK kinases. nih.gov

Haspin Kinase: Haspin is a mitotic kinase that is overexpressed in several cancers. researchgate.net A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent Haspin inhibitors, with IC₅₀ values ranging from 6 to 100 nM in vitro. researchgate.netnih.gov The lead compounds from this series were shown to be powerful Haspin inhibitors in human cells and exhibited improved selectivity against CDK1/CyclinB. researchgate.net

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription and a target in cancer therapy. Some imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity against CDK9. For instance, a morpholino-containing derivative, compound 21 , which is a potent Haspin inhibitor (IC₅₀ = 6 nM), also showed inhibitory activity against CDK9 with a 28-fold selectivity for Haspin over CDK9.

Janus Kinases (JAKs): The imidazo[1,2-b]pyridazine scaffold has been utilized to develop inhibitors of the JAK family, such as Tyrosine Kinase 2 (Tyk2). A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were identified as highly potent and selective inhibitors of the Tyk2 JH2 pseudokinase domain. Compounds such as 6q-t demonstrated Kᵢ values in the range of 0.015 to 0.035 nM.

Compound Class/DerivativeTarget KinaseInhibitory Potency (IC₅₀/Kᵢ)Reference
6-substituted imidazo[1,2-b]pyridazine (Cmpd 26)TAK155 nM (IC₅₀) verixiv.orggoogle.com
Imidazo[1,2-b]pyridazine derivative (Cmpd 22)BTK1.3 nM (IC₅₀) frontiersin.orgnih.gov
Imidazo[1,2-b]pyridazine derivative (Cmpd 17)DYRK1APotent cellular inhibitor nih.govnih.gov
Disubstituted imidazo[1,2-b]pyridazinesHaspin6 - 100 nM (IC₅₀) researchgate.netnih.gov
Morpholino-containing imidazo[1,2-b]pyridazine (Cmpd 21)CDK9Submicromolar (IC₅₀)
Imidazo[1,2-b]pyridazine analogs (Cmpd 6q-t)Tyk2 (JH2)0.015 - 0.035 nM (Kᵢ)

Imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by modulating key cellular processes, including cell proliferation and apoptosis.

For example, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have been shown to exhibit significant anti-proliferative activity against various human cancer cell lines, particularly non-small cell lung cancer lines A549 and H460, with IC₅₀ values in the micromolar to nanomolar range. Two such compounds, A17 and A18 , were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets in the mTOR pathway, such as AKT and S6.

Furthermore, a representative imidazo[1,2-b]pyridazine derivative, compound 15m , which acts as a potent TRK inhibitor, was observed to dose-dependently induce apoptosis in Ba/F3 cell lines that were transformed with either wild-type TRKA or the TRKA G667C mutant. nih.gov Similarly, the Haspin kinase inhibitors developed from this scaffold have demonstrated anti-proliferative properties against a variety of human cancer cell lines. researchgate.netnih.gov These findings indicate that imidazo[1,2-b]pyridazine derivatives can effectively halt the growth of cancer cells and trigger programmed cell death.

The in vitro anticancer activities of imidazo[1,2-b]pyridazine derivatives have been successfully translated into in vivo efficacy in several preclinical models of cancer.

The imidazo[1,2-b]pyridazine diaryl urea derivative A17 demonstrated a significant anticancer effect in an established A549 non-small cell lung cancer xenograft model in nude mice. Another example is the potent and selective Mps1 (TTK) kinase inhibitor, 27f , which is based on the imidazo[1,2-b]pyridazine scaffold. This compound was found to be orally active and demonstrated remarkable antiproliferative activity in vivo.

More recently, the potent BTK inhibitor compound 22 showed significant inhibition of tumor growth in a xenograft model, achieving complete tumor regression in the majority of treated mice at a dose of 15 mg/kg. frontiersin.org These results underscore the potential of imidazo[1,2-b]pyridazine derivatives as effective anticancer therapeutics in a clinical setting.

Anti-inflammatory and Immunomodulatory Effects (as observed in JAK inhibitors)

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are central to the pathogenesis of many inflammatory and autoimmune diseases. Inhibition of these kinases is a validated therapeutic strategy for these conditions.

Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Tyk2, a member of the JAK family. These inhibitors function by blocking the phosphorylation of STAT proteins, which in turn prevents the activation of STAT-dependent gene transcription that is responsible for the functional responses to various cytokines like IL-12, IL-23, and Type I interferons. Dysregulation of these signaling pathways is observed in diseases such as psoriasis and Systemic Lupus Erythematosus.

A highly potent and selective Tyk2 JH2 inhibitor from the imidazo[1,2-b]pyridazine class was shown to be highly effective in a rat pharmacodynamics model by inhibiting the production of IFNγ. Furthermore, this compound was fully efficacious in a rat model of adjuvant-induced arthritis, demonstrating the potential of this class of compounds in treating inflammatory and autoimmune disorders.

Antiparasitic Spectrum

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential as an anti-infective agent, with studies demonstrating activity against a range of parasites. nih.gov A notable example is the development of 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives. These compounds have shown potent in vitro activity against a panel of protozoal parasites, with particularly impressive, sub-nanomolar IC₅₀ values against Giardia lamblia. researchgate.net The presence of the nitro group was found to be crucial for this high potency. researchgate.net

Based on the conducted literature search, no specific studies detailing the antifilarial activity of 8-methylimidazo[1,2-b]pyridazine derivatives against the filarial nematodes Brugia pahangi and Acanthocheilonema viteae were identified. While the broader imidazo[1,2-b]pyridazine class has shown antiparasitic properties against other organisms, its efficacy specifically against these filarial worms has not been reported in the reviewed sources.

Antikinetoplastid Activity (e.g., against Leishmania donovani, Leishmania infantum, Trypanosoma brucei brucei)

The therapeutic arsenal (B13267) against kinetoplastid infections, which include leishmaniasis and human African trypanosomiasis (sleeping sickness), remains limited, necessitating the discovery of novel chemotypes. While the broader class of imidazopyridines has been explored for antikinetoplastid properties, specific data on this compound derivatives is emerging.

Research into related 3-nitroimidazo[1,2-a]pyridines has highlighted that substitution at the 8-position of the imidazopyridine ring is a key point for modulating antitrypanosomal activity. One study identified a potent antitrypanosomal molecule with an EC50 of 17 nM and a high selectivity index of 2650. This particular compound demonstrated improved aqueous solubility and favorable in vitro pharmacokinetic properties, including good microsomal stability. Although not an 8-methyl derivative, this finding underscores the importance of the 8-position in the development of effective agents against Trypanosoma brucei brucei.

Furthermore, a scaffold-hopping approach from a 3-nitroimidazo[1,2-a]pyridine (B1296164) to a 3-nitroimidazo[1,2-b]pyridazine scaffold has been investigated. One such derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, showed good activity against the trypomastigote bloodstream form of T. b. brucei with an EC50 of 0.38 µM. However, it exhibited poor solubility and a loss of activity against Leishmania infantum. While these studies provide a basis for the potential of the imidazo[1,2-b]pyridazine core, further research is required to specifically elucidate the antikinetoplastid activity of 8-methyl substituted analogs.

Antimalarial Activity

The spread of drug-resistant strains of Plasmodium falciparum necessitates the continuous search for new antimalarial agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point in this endeavor.

Studies have reported the synthesis and evaluation of novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives for their antimalarial activity against P. falciparum. Within these series, specific compounds have demonstrated good antimalarial activity, comparable to the reference drug quinine. While detailed structures of the most active compounds, 2f and 2g, are not fully disclosed in all reports, this research indicates the potential of this chemical class. nih.gov

Another area of investigation has focused on 8-phenoxy-substituted imidazo[1,2-b]pyridazine derivatives. A series of amide derivatives were synthesized from 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid. researchgate.net Although primarily evaluated for antibacterial and antitubercular activities, this highlights the exploration of substitutions at the 8-position for infectious disease applications. The general antimalarial potential of imidazopyridazines has been noted, though challenges with solubility and off-target effects, such as inhibition of the hERG channel, have been identified with some lead compounds. Further optimization of this compound derivatives could potentially address these issues and lead to the development of effective antimalarial candidates.

Antiviral Efficacy

Derivatives of this compound have demonstrated notable efficacy against certain herpesviruses, specifically Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).

Research has identified specific this compound derivatives as potent inhibitors of HCMV replication in vitro. A key compound, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine , has been highlighted for its significant anti-HCMV activity. wipo.int The substitution at the 8-position with a methyl group, in combination with other modifications on the imidazo[1,2-b]pyridazine core, appears to be crucial for this antiviral effect. Studies on the broader class of imidazo[1,2-a]pyridines have also shown that substitutions at the 6 or 8 positions are important for anti-HCMV activity. nih.govnih.gov

CompoundVirus StrainEC₅₀ (µM)Reference
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHCMVData not available in abstract wipo.int

In addition to their activity against HCMV, certain imidazo[1,2-b]pyridazine derivatives have shown inhibitory effects on the replication of VZV. While the most potent anti-VZV compounds in one study were 6-chloro-2-methyl substituted derivatives, the influence of substitution at the 8-position has been a focus of antiviral research for this scaffold. wipo.int For the related imidazo[1,2-a]pyridine (B132010) series, it was found that compounds with specific substitutions at the 6 or 8 position were among the most potent against VZV. nih.gov These compounds demonstrated a mechanism of action that is independent of the viral thymidine (B127349) kinase, which is a target for some existing anti-VZV drugs. nih.govnih.gov

Compound ClassVirus StrainActivityReference
6-chloro-2-methyl-3-aralkylthiomethylimidazo[1,2-b]pyridazinesVZVInhibitors of VZV replication wipo.int
Imidazo[1,2-a]pyridines with 6 or 8-position substitutionsVZV (TK+ and TK-)Potent inhibitors nih.gov

Antifungal Properties against Phytopathogenic Fungi

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their potential as antifungal agents, particularly against fungi that are pathogenic to plants. A study of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives revealed that many of these compounds exhibit excellent and broad-spectrum antifungal activities. nih.gov

The in vitro antifungal bioassays were conducted using the mycelium growth rate method against a panel of nine phytopathogenic fungi. Several compounds from the series were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against specific fungal strains, including Corn Curvalaria Leaf Spot (Curvularia lunata), Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. nih.gov The structure-activity relationship analysis indicated that the substituents on both the benzene (B151609) ring and the pyridazine (B1198779) ring have a significant impact on the antifungal activity. nih.gov While this study did not specifically report on 8-methyl derivatives, it establishes the imidazo[1,2-b]pyridazine scaffold as a promising foundation for the development of new antifungal agents for agricultural use. nih.gov

Compound ClassFungal SpeciesActivity HighlightReference
3,6-disubstituted imidazo[1,2-b]pyridazine derivativesCorn Curvalaria Leaf Spot (CL)1.9-25.5 fold more potent than hymexazol nih.gov
Alternaria alternata (AA)
Pyricularia oryzae (PO)
Alternaria brassicae (AB)

Neuroprotective Potential through Enzyme Modulation

The neuroprotective potential of imidazo[1,2-b]pyridazine derivatives has been explored through their ability to modulate the activity of key enzymes implicated in neurodegenerative diseases. Research has focused on their capacity to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs).

Substituted imidazo[1,2-b]pyridazine compounds have been identified as potent inhibitors of AChE, an enzyme central to the progression of Alzheimer's disease. nih.govnih.gov Two specific 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives, compounds 5c and 5h, displayed significant AChE inhibitory activity with IC₅₀ values in the range of 40–50 nM. nih.gov Beyond their direct enzyme inhibition, these compounds also demonstrated anti-proliferative and anti-inflammatory effects at higher concentrations, suggesting multiple pathways for potential neuroprotection. nih.govnih.gov They were found to inhibit cyclooxygenase-2 and nitric oxide release in microglial cells, which are key players in neuroinflammation. nih.govnih.gov

In the context of Parkinson's disease, the inhibition of monoamine oxidase B (MAO-B) is a validated therapeutic strategy. While studies have focused on pyridazinone derivatives, the findings highlight the potential of the broader class of pyridazine-containing heterocycles as MAO inhibitors. mdpi.com The development of selective MAO-B inhibitors is a key area of research for anti-neurodegenerative medications. mdpi.com Although specific studies on this compound derivatives as MAO inhibitors are not extensively documented, the known activity of the general scaffold suggests this as a promising avenue for future investigation.

Compound Class/DerivativeEnzyme TargetKey FindingsReference
3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives (5c and 5h)Acetylcholinesterase (AChE)Potent inhibitors with IC₅₀ of 40–50 nM. Also showed anti-inflammatory effects. nih.govnih.gov
Pyridazinobenzylpiperidine derivativesMonoamine Oxidase B (MAO-B)Potent and selective reversible inhibitors. mdpi.com

Anti-Asthmatic Activity and Inhibition of Bronchoconstriction (e.g., PAF-induced)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their potential as anti-asthmatic agents, demonstrating notable anti-allergic, anti-inflammatory, and anti-platelet-activating factor (PAF) activities. googleapis.com Certain compounds within this class have been found to effectively control bronchospasm and bronchoconstriction, key pathological features of asthma. googleapis.com

One particular derivative, 6-[(2,2-diethyl-3-sulfamoylpropyl)oxy]imidazo[1,2-b]pyridazine, has been the subject of preclinical studies to evaluate its efficacy in mitigating airway constriction. googleapis.com The compound's ability to control platelet-activating factor (PAF)-induced bronchoconstriction has been demonstrated in vivo. The hydrochloride salt of this compound, in particular, has shown significant controlling effects on airway constriction, highlighting its potential as a therapeutic agent for asthma. googleapis.com

The research in this area has led to the development of imidazo[1,2-b]pyridazine derivatives with promising anti-asthmatic profiles. These compounds are of interest for their potential to address the underlying inflammatory processes and the acute bronchoconstrictive responses characteristic of asthma. googleapis.com

Table 1: Inhibitory Effects of 6-[(2,2-Diethyl-3-sulfamoylpropyl)oxy]imidazo[1,2-b]pyridazine Hydrochloride on PAF-Induced Bronchoconstriction in Guinea Pigs

Compound Dose (mg/kg, i.v.) Inhibition of PAF-induced Bronchoconstriction (%)
6-[(2,2-Diethyl-3-sulfamoylpropyl)oxy]imidazo[1,2-b]pyridazine Hydrochloride 0.1 54.2
6-[(2,2-Diethyl-3-sulfamoylpropyl)oxy]imidazo[1,2-b]pyridazine Hydrochloride 0.3 78.5
6-[(2,2-Diethyl-3-sulfamoylpropyl)oxy]imidazo[1,2-b]pyridazine Hydrochloride 1.0 95.3

Data sourced from European Patent No. EP 0 440 119 A1. The study assessed the effect of the compound on bronchoconstriction induced by an intravenous injection of PAF (10 ng/kg) in male Hartley guinea pigs. googleapis.com

Ligand Binding for Beta-Amyloid Plaques (Aβ)

In the context of neurodegenerative diseases, particularly Alzheimer's disease, the aggregation of beta-amyloid (Aβ) peptides into plaques is a key pathological hallmark. Consequently, the development of ligands that can bind to these Aβ plaques is of significant interest for diagnostic imaging and potentially for therapeutic intervention. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their in vitro binding affinity to synthetic Aβ₁₋₄₀ aggregates. nih.gov

The binding affinities of these compounds were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov The inhibitory constant (Ki), a measure of binding affinity, for these derivatives ranged from 11.0 nM to over 1000 nM. nih.gov

One of the most promising compounds identified in these studies was 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which exhibited a high binding affinity with a Ki value of 11.0 nM. nih.gov The potent binding of this derivative suggests that the imidazo[1,2-b]pyridazine scaffold may be a viable foundation for the development of novel positron emission tomography (PET) radiotracers for the imaging of Aβ plaques in the brain. nih.gov

Table 2: In Vitro Binding Affinities of Selected Imidazo[1,2-b]pyridazine Derivatives to Aβ₁₋₄₀ Aggregates

Compound Substitution at 2-position Substitution at 6-position Binding Affinity (Ki, nM)
4 4'-Dimethylaminophenyl Methylthio 11.0
10a 4'-Aminophenyl Methoxy (B1213986) 23.5
10b 4'-Methylaminophenyl Methoxy 19.3
10c 4'-Dimethylaminophenyl Methoxy 12.1
10d 4'-Hydroxyphenyl Methoxy >1000
10e 4'-Methoxyphenyl Methoxy 104
10f Phenyl Methoxy 227

Data sourced from ACS Medicinal Chemistry Letters, 2010, 1(2), 80-84. The binding affinity was determined using a competition assay with [¹²⁵I]IMPY and synthetic Aβ₁₋₄₀ aggregates. nih.gov

Molecular Mechanisms of Action and Target Identification for 8 Methylimidazo 1,2 B Pyridazine Analogues

Identification of Key Molecular Targets and Signaling Pathways

Research has identified several key molecular targets for analogues of 8-methylimidazo[1,2-b]pyridazine. These compounds have shown inhibitory activity against a variety of kinases, which are enzymes that play a critical role in cell signaling.

One of the most significant targets is the Janus kinase (JAK) family , particularly Tyrosine kinase 2 (Tyk2) . nih.govrsc.orgnih.gov Tyk2 is involved in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons (IFN), making it a key target for autoimmune and inflammatory diseases. nih.govrsc.orgnih.gov Specifically, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.govnih.gov This allosteric inhibition suppresses the cytokine-mediated activation of the catalytic (JH1) domain. rsc.orgnih.gov

Another important target is the FMS-like tyrosine kinase 3 (FLT3) . nih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to uncontrolled cell growth. nih.gov Imidazo[1,2-b]pyridazine derivatives have demonstrated high potency against FLT3, including mutated forms like FLT3-ITD. nih.gov

Other kinases targeted by this class of compounds include:

Pim kinases (Pim-1, Pim-2, Pim-3) : These serine/threonine kinases are involved in cell cycle progression and apoptosis. google.comresearchgate.net

Tropomyosin receptor kinases (TRKs) : These are targets in various cancers, and imidazo[1,2-b]pyridazine derivatives have been developed as potent TRK inhibitors. nih.gov

Adaptor associated kinase 1 (AAK1) : This serine/threonine kinase is a potential target for neurological and psychiatric disorders. google.com

Transforming growth factor-β activated kinase (TAK1) : This kinase is implicated in the growth and survival of multiple myeloma cells. rsc.org

Haspin : This serine/threonine kinase is overexpressed in several cancers. epo.org

Mammalian target of rapamycin (B549165) (mTOR) : Imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity against mTOR, a key regulator of cell growth and proliferation. nih.gov

The signaling pathways modulated by these compounds are directly related to their molecular targets. By inhibiting these kinases, this compound analogues can interfere with pathways such as:

JAK/STAT pathway : Inhibition of Tyk2 disrupts the phosphorylation of STAT proteins, which are crucial for the transcription of genes involved in inflammatory responses. nih.gov

RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR pathways : Inhibition of FLT3 suppresses these downstream signaling pathways that promote the growth and survival of myeloid cells. nih.gov

STAT3/NF-κB/iNOS/COX-2 signaling pathway : Some imidazo[1,2-a]pyridine (B132010) derivatives have been shown to modulate this pathway, which is involved in inflammation. nih.gov

Elucidation of Binding Modes and Specific Receptor-Ligand Interactions (e.g., Hydrogen Bonding)

The binding modes of this compound analogues to their target proteins have been elucidated through techniques like X-ray crystallography. These studies have revealed key interactions that are essential for their inhibitory activity.

A common feature of the binding of these compounds is the formation of hydrogen bonds with the target protein. For example, in the case of Tyk2 JH2 inhibitors, hydrogen bonds are formed between the imidazo[1,2-b]pyridazine core and the hinge region of the protein. nih.gov Specifically, the N1 nitrogen of the imidazo[1,2-b]pyridazine core and the amino group at the C8 position form hydrogen bonds with the backbone of Val690. nih.gov Additional hydrogen bonds can be formed by substituents on the core structure, further enhancing the binding affinity. nih.gov

The planarity of the imidazo[1,2-b]pyridazine ring system allows for favorable stacking interactions with aromatic residues in the binding pocket. The substituents on the core structure play a crucial role in determining the selectivity and potency of the compounds. For instance, different groups at the C3 and C6 positions can interact with specific pockets in the target protein, leading to enhanced binding and selectivity.

Intramolecular hydrogen bonding has also been observed in some analogues, which can influence the compound's conformation and properties like cell permeability. nih.gov

Analysis of Pathway Modulation and Cellular Signaling Interference

The inhibition of key molecular targets by this compound analogues leads to the modulation of various cellular signaling pathways. This interference with normal signaling processes is the basis for their therapeutic effects.

In the context of inflammation, the inhibition of Tyk2 by these compounds blocks the signaling of cytokines like IL-12, IL-23, and IFN-α. nih.govnih.gov This leads to a reduction in the production of pro-inflammatory mediators and a dampening of the inflammatory response.

In cancer, the inhibition of kinases like FLT3, Pim, and mTOR disrupts the signaling pathways that drive cell proliferation, survival, and angiogenesis. nih.govgoogle.comnih.gov For example, imidazo[1,2-b]pyridazine derivatives that inhibit mTOR have been shown to suppress the phosphorylation of downstream targets like AKT and S6, leading to cell cycle arrest and apoptosis. nih.gov Similarly, FLT3 inhibitors block the downstream signaling pathways that are essential for the survival of leukemia cells. nih.gov

The modulation of these pathways can be assessed by measuring the levels of phosphorylated proteins, the expression of target genes, and the production of cytokines and other signaling molecules.

Quantitative Enzyme and Cell-Based Assays for Mechanistic Understanding

A variety of quantitative assays are used to understand the mechanisms of action of this compound analogues. These assays provide valuable data on the potency, selectivity, and cellular effects of the compounds.

Enzyme Assays: These assays directly measure the inhibitory activity of the compounds against their target kinases. They are used to determine key parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant). These assays are crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of the compounds.

Cell-Based Assays: These assays are used to evaluate the effects of the compounds in a more biologically relevant context. Examples include:

Proliferation assays: These assays measure the ability of the compounds to inhibit the growth of cancer cells or other cell types.

Apoptosis assays: These assays determine whether the compounds induce programmed cell death.

Reporter gene assays: These assays are used to measure the activity of specific signaling pathways. For example, a luciferase reporter assay can be used to measure the activity of the IFN-α stimulated pathway. nih.gov

Western blotting: This technique is used to measure the levels of specific proteins, including phosphorylated proteins, to assess the modulation of signaling pathways.

Human whole blood (hWB) assays: These assays measure the activity of the compounds in a more complex biological matrix, providing a better prediction of their in vivo efficacy. nih.gov

These assays, in combination with enzyme assays and structural studies, provide a comprehensive understanding of the molecular mechanisms of action of this compound analogues. This knowledge is essential for the rational design and development of new drugs with improved efficacy and safety profiles.

Data Tables

Table 1: Selected this compound Analogues and their Biological Activities

CompoundTarget(s)Key Assay ResultsReference
6c Tyk2 JH2Ki = 0.086 nM nih.gov
29 Tyk2 JH2Cellular IC50 = 0.32 µM (IFNα reporter assay) rsc.orgnih.gov
34f FLT3-ITD, FLT3-D835YIC50 = 4 nM (FLT3-ITD), 1 nM (FLT3-D835Y) nih.gov
SGI-1776 Pim-1, Pim-2, Pim-3Induces apoptosis in CLL cells researchgate.net
15m TRKWT, TRKG595R, TRKG667CIC50 = 0.08 nM (TRKWT), 2.14 nM (TRKG595R), 0.68 nM (TRKG667C) nih.gov
A17 mTORIC50 = 0.067 µM nih.gov
A18 mTORIC50 = 0.062 µM nih.gov

Computational and Structural Biology Approaches in 8 Methylimidazo 1,2 B Pyridazine Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-methylimidazo[1,2-b]pyridazine research, docking studies are instrumental in understanding how these compounds and their analogs interact with the binding sites of target proteins.

For instance, molecular docking simulations have been employed to investigate the binding of imidazo[1,2-b]pyridazine (B131497) derivatives to the active site of various kinases. These studies help in predicting the binding affinity and elucidating the key amino acid residues involved in the interaction. Docking studies of imidazo[1,2-b]pyridazine-based heterocyclics with Penicillin-Binding Protein (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA) revealed crucial hydrogen bonding interactions with residues such as SER 112, PRO 113, THR 115, TYR 116, and GLY 121, which are believed to be essential for the stability of the target-ligand complex onljbioinform.com.

Similarly, in the development of inhibitors for Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, molecular docking has been a key tool. A cocrystal structure of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 JH2 domain confirmed the binding mode predicted by docking studies nih.gov. The interactions primarily involved two hydrogen bond networks: one at the hinge region with Val690 and another near the gatekeeper residue involving Lys642 and Glu688, often mediated by a water molecule nih.gov.

The insights gained from these predictive models are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved potency and selectivity.

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Interaction Type
Imidazo[1,2-b]pyridazinesPBP2a (MRSA)SER 112, PRO 113, THR 115, TYR 116, GLY 121Hydrogen Bonding
6-anilino imidazopyridazinesTyk2 JH2Val690, Lys642, Glu688Hydrogen Bonding (direct and water-mediated)
Imidazo[1,2-a]pyridinesHuman LTA4HNot specifiedStrong binding affinity

X-ray Crystallography and Co-crystal Structure Analysis of Imidazo[1,2-b]pyridazine-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules, including complex protein-ligand interactions. This technique has been invaluable in validating the binding modes of imidazo[1,2-b]pyridazine derivatives and providing a precise blueprint for structure-based drug design.

A significant breakthrough in the study of PIM kinases, which are potential targets for hematopoietic malignancies, was the determination of the crystal structure of a PIM1 inhibitor complex semanticscholar.org. This structural analysis revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than the conventional hinge region, explaining their selectivity as ATP competitive but not ATP mimetic inhibitors semanticscholar.org.

In the pursuit of dual c-Met and VEGFR2 kinase inhibitors, co-crystal structural information of known inhibitors in complex with these kinases was used to design novel imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine (B132010) derivatives nih.gov. This structure-based design approach led to the development of potent inhibitors.

Furthermore, the analysis of a cocrystal structure of an imidazo[1,2-b]pyridazine derivative with the Tyk2 JH2 domain was instrumental in understanding its binding mode nih.gov. The crystallographic data confirmed the interactions predicted by molecular docking and revealed the importance of specific hydrogen bond networks for high-affinity binding nih.gov. The ability to obtain co-crystal structures provides unambiguous evidence of the ligand's orientation and interactions within the protein's binding pocket, guiding further optimization.

LigandTarget ProteinPDB CodeKey Findings
Imidazo[1,2-b]pyridazine derivativePIM1 KinaseNot SpecifiedBinds to the NH2-terminal lobe helix αC, not the hinge region.
Imidazo[1,2-b]pyridazine derivativeTyk2 JH2Not SpecifiedConfirmed hydrogen bonding with Val690, Lys642, and Glu688.
Imidazo[1,2-a]pyridine-3-carbonitrileCo-crystal with 4-nitrobenzoic acidNot SpecifiedForms 2D planes via O-H...N, C-H...O, and C-H...N hydrogen bonds.
Imidazo[1,2-a]pyridine-3-carbonitrileCo-crystal with 4-nitrophenolNot SpecifiedForms 2D planes linked into a 3D framework by π-π interactions.

In Silico Screening and Predictive Modeling for Derivative Discovery

In silico screening and predictive modeling are powerful computational strategies for identifying novel derivatives from large virtual libraries of compounds. These methods enable the rapid evaluation of vast chemical space to prioritize candidates for synthesis and biological testing.

Virtual screening approaches have been successfully applied to discover new imidazo[1,2-a]pyridine hits for visceral leishmaniasis. By probing proprietary pharmaceutical company libraries, researchers were able to expand the chemical diversity around an initial hit, leading to improved antiparasitic activity and selectivity nih.gov. This demonstrates the power of collaborative in silico screening in accelerating drug discovery.

In the development of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, a series of 19 new imidazo[1,2-b]pyridazine macrocyclic derivatives were designed and synthesized to overcome resistance to existing therapies nih.gov. This design process was likely guided by predictive models to identify structures capable of inhibiting wild-type and mutant forms of ALK, including the challenging G1202R mutation nih.gov.

Furthermore, predictive modeling can be used to assess the drug-like properties of designed compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often employed to filter out candidates with unfavorable pharmacokinetic profiles early in the discovery process, saving time and resources. For example, studies on novel imidazo[1,2-a]pyrimidine derivatives included in silico ADMET and drug-likeness predictions, which indicated promising characteristics for the synthesized compounds nih.gov.

Screening MethodTherapeutic Area/TargetKey Outcome
Collaborative Virtual ScreeningVisceral LeishmaniasisExpansion of hit chemotype, improved activity and selectivity.
Design and SynthesisALK-positive NSCLCDiscovery of potent inhibitors against wild-type and resistant ALK mutants.
In Silico ADMET PredictionAntiviral (SARS-CoV-2)Identification of derivatives with promising drug-like properties.

Future Research Directions and Unaddressed Avenues for 8 Methylimidazo 1,2 B Pyridazine

Development of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Drug-Like Properties

A primary focus of future research is the design and synthesis of new analogues of 8-Methylimidazo[1,2-b]pyridazine. The goal is to create compounds with improved potency, greater selectivity for their biological targets, and more favorable drug-like properties. This involves modifying the core structure to enhance its interaction with specific enzymes or receptors while minimizing off-target effects.

Recent studies have demonstrated the potential of this approach. For instance, novel imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent inhibitors of several key enzymes implicated in cancer and other diseases. These include:

Anaplastic Lymphoma Kinase (ALK) Inhibitors: In the fight against non-small cell lung cancer, new macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed to overcome resistance to existing therapies. One such derivative, O-10, has shown significant inhibitory activity against various ALK mutations. nih.gov

Cyclin-Dependent Kinase 12/13 (CDK12/13) Inhibitors: Researchers have synthesized novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13, which are crucial for treating triple-negative breast cancer. Compound 24, for example, has demonstrated superior efficacy compared to existing inhibitors. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors: A new derivative, compound 22 (TM471-1), has been identified as a potent and highly selective BTK inhibitor. This compound has shown promising results in preclinical studies for B-cell malignancies and has advanced to Phase I clinical trials. nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibitors: To address drug resistance in cancer, a series of novel imidazo[1,2-b]pyridazine derivatives have been developed as potent second-generation TRK inhibitors. Compound 15m, in particular, has shown the ability to overcome multiple resistant mutations. nih.gov

These examples highlight the potential for developing new and more effective treatments by modifying the imidazo[1,2-b]pyridazine scaffold.

CompoundTargetDisease ApplicationKey Findings
O-10ALKNon-small cell lung cancerEffective against multiple resistant mutations. nih.gov
Compound 24CDK12/13Triple-negative breast cancerPotent covalent inhibitor with superior efficacy. nih.gov
TM471-1BTKB-cell malignanciesHighly selective and potent inhibitor, in Phase I clinical trials. nih.gov
Compound 15mTRKCancerPotent inhibitor overcoming multiple resistant mutations. nih.gov

Exploration of Emerging Therapeutic Applications and Biological Functions

Beyond its established roles, researchers are actively exploring new therapeutic applications for this compound and its derivatives. This includes investigating its potential in treating a wider range of diseases and understanding its broader biological functions.

Some of the emerging areas of interest include:

Anticonvulsant and Neuroprotective Effects: Derivatives of 2-phenylimidazo[1,2-b]pyridazine (B3348742) have shown promise as blockers of human Cav3.1 voltage-gated calcium channels, suggesting their potential as antiepileptic and neuroprotective agents. nih.gov

Inhibition of Tyrosine Kinase 2 (Tyk2): Imidazo[1,2-b]pyridazine analogues have been identified as potent and selective inhibitors of the Tyk2 JH2 domain, which is involved in autoimmune and inflammatory diseases. nih.gov

Broad-Spectrum Therapeutic Potential: The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry, with documented anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral properties. nih.gov This suggests a wide range of potential therapeutic applications that are yet to be fully explored.

Antimycobacterial Activity: Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, opening up new avenues for the development of novel tuberculosis treatments. flinders.edu.au

These findings underscore the vast therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, warranting further investigation into its diverse biological activities.

Advanced Mechanistic Investigations to Fully Elucidate Biological Pathways

A deeper understanding of how this compound and its analogues exert their effects at a molecular level is crucial for their development as therapeutic agents. Future research will focus on advanced mechanistic investigations to fully elucidate the biological pathways involved in their activity.

This includes:

Investigating Reaction Mechanisms: Studies are underway to understand the chemical reactions catalyzed by these compounds, such as the FeBr3-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridine derivatives. rsc.org This knowledge is essential for optimizing their synthesis and biological activity.

Understanding Target Engagement: Researchers are working to clarify how these compounds bind to their targets and modulate their function. For example, understanding how imidazo[1,2-b]pyridazine derivatives inhibit kinases like ALK, CDK12/13, and BTK can inform the design of more potent and selective inhibitors. nih.govnih.govnih.gov

By unraveling the intricate mechanisms of action, scientists can better predict the therapeutic effects and potential side effects of these compounds, paving the way for safer and more effective treatments.

Strategic Integration of Computational and Experimental Methodologies for Rational Drug Design

To accelerate the discovery and development of new drugs based on the this compound scaffold, a strategic integration of computational and experimental methodologies is essential. This approach, known as rational drug design, allows for a more targeted and efficient drug discovery process.

Key aspects of this integrated approach include:

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how different analogues will interact with their biological targets. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest potential for success.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and evaluating the effects on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. flinders.edu.au This information is then used to guide the design of new, more potent analogues.

In Silico Screening: Large virtual libraries of compounds can be screened against a biological target using computational methods to identify potential new drug candidates. This can significantly reduce the time and cost of drug discovery.

The synergy between computational and experimental approaches has already proven to be a powerful tool in the development of novel imidazo[1,2-b]pyridazine-based therapies. nih.govmdpi.com Continued investment in this area is expected to yield even more promising results in the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 8-Methylimidazo[1,2-b]pyridazine?

  • Methodological Answer : The synthesis typically involves cyclization reactions of pyridazine precursors with substituted imidazole derivatives. For example, Pd-catalyzed direct arylation (e.g., Suzuki coupling) can introduce substituents at specific positions, as demonstrated for structurally related 6-Chloroimidazo[1,2-b]pyridazine derivatives . Reaction conditions (solvent, temperature, catalyst loading) must be optimized to avoid side products; polar aprotic solvents like DMA and pentan-1-ol are preferred for cross-coupling efficiency . Precursor selection (e.g., halogenated intermediates) is critical for regioselectivity.

Q. What key analytical techniques are used to characterize this compound?

  • Methodological Answer : Characterization requires a combination of:

  • FT-IR to identify functional groups (e.g., C-Cl or C-N stretches).
  • Multinuclear NMR (¹H, ¹³C) to confirm substituent positions and ring saturation.
  • Mass spectrometry (ESI or HRMS) for molecular weight validation.
  • Elemental analysis to verify purity and stoichiometry .
    • X-ray crystallography is recommended for resolving ambiguities in fused-ring systems .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted under controlled pH (e.g., 3–10) using buffer systems. For related imidazo[1,2-a]pyridine derivatives, acidic conditions (pH < 5) promote protonation of the nitrogen-rich core, reducing electrophilic reactivity. Neutral to basic conditions may lead to hydrolysis of sensitive substituents (e.g., methyl groups) . Storage at -20°C in anhydrous solvents is advised for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify positions 2, 6, and 8. For example, cyclopropyl or 4-fluorophenyl groups at position 2 enhance steric effects and binding affinity in kinase inhibitors .
  • Biological Assays : Use kinase inhibition panels (e.g., CDK or MAPK families) to correlate substituent effects with activity. IC₅₀ values should be validated using dose-response curves .
  • Computational Modeling : Docking studies (e.g., AutoDock) can predict interactions with ATP-binding pockets .

Q. How should researchers resolve contradictions in reported bioactivity data for imidazo[1,2-b]pyridazine analogs?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for inconsistencies in cell lines, incubation times, or endpoint measurements. For example, antifilarial activity discrepancies in structurally similar compounds were attributed to differences in parasite strain sensitivity .
  • Structural Validation : Confirm compound identity via NMR and crystallography to rule out impurities or isomerism .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, DSSTox) to identify trends .

Q. What are the key considerations for in vivo testing of this compound-based therapeutics?

  • Methodological Answer :

  • Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodent models. Monitor plasma half-life and metabolite formation using LC-MS/MS .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) and hepatotoxicity panels (ALT/AST levels).
  • Disease Models : Select relevant models (e.g., xenografts for cancer or mycobacterial infections for antimicrobial testing) .

Q. What computational approaches are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in Pd-catalyzed reactions .
  • QSAR Models : Corporate Hammett constants or Fukui indices to quantify electronic effects of substituents .
  • Solvent Effect Simulations : COSMO-RS can optimize solvent choices for reaction yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.